1-(1-Propylpiperidin-3-YL)methanamine

Description

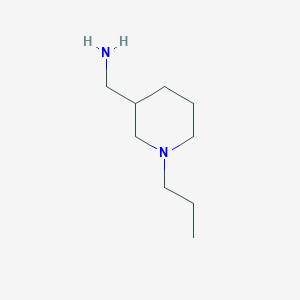

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-propylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-5-11-6-3-4-9(7-10)8-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTJSPVCYPCHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640632 | |

| Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-85-5 | |

| Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for N Propylpiperidin 3 Ylmethanamine and Congeners

Methodologies for the Construction of Substituted Piperidine (B6355638) Ring Systems

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of reliable methods for its construction. These can be broadly categorized into cyclization reactions, which build the ring from an acyclic precursor, and ring transformations, which modify an existing ring system.

Cyclization Reactions for Piperidine Core Synthesis

Cyclization strategies are the most common approach to piperidine synthesis and offer a high degree of control over the substitution pattern of the resulting ring. Key methodologies include the hydrogenation of pyridine derivatives, the Dieckmann condensation, aza-Diels-Alder reactions, and ring-closing metathesis.

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines. nih.gov This approach is particularly useful when the desired substitution pattern is readily available on the pyridine ring. A variety of catalysts, both heterogeneous and homogeneous, have been developed to achieve high yields and selectivities under various reaction conditions. chemrxiv.orgabo.finih.govacs.orgliv.ac.uk

| Catalyst System | Substrate Scope | Conditions | Key Advantages |

| Rhodium on Carbon (Rh/C) | Wide range of pyridines | 80 °C, 5 atm H2, water | Mild conditions, applicable to various heteroaromatics organic-chemistry.org |

| Iridium(III) complexes | Functionalized pyridines | Room temperature to 80 °C, 50 bar H2 | High chemoselectivity, tolerates sensitive functional groups chemrxiv.org |

| Bimetallic Nanoparticles | Pyridine | 60 °C, 70 atm H2 | High conversion and selectivity abo.fi |

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a β-keto ester, which can then be further manipulated to produce the desired piperidine derivative. organicreactions.orgwikipedia.org This method is particularly effective for the synthesis of 5- and 6-membered rings. wikipedia.org The synthesis of piperidine-2,4-diones has been achieved through a sequence involving the coupling of a β-amino ester with monomethyl malonate, followed by a Dieckmann cyclization. core.ac.uk

Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine and a diene, provides a powerful tool for the convergent synthesis of highly functionalized piperidines. researchgate.netrsc.orgrsc.org This reaction can be catalyzed by Lewis acids or Brønsted acids and allows for the stereoselective construction of the piperidine ring. rsc.org Multicomponent reactions based on an aza-Wittig/Diels-Alder sequence have also been developed for the synthesis of polysubstituted pyridines, which can subsequently be reduced to piperidines. nih.gov

Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a versatile method for the formation of a wide range of carbo- and heterocyclic rings, including piperidines. semanticscholar.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene. acs.orgresearchgate.net RCM has been successfully applied to the synthesis of piperidine natural products and their analogs. researchgate.net

Ring Transformations for Piperidine Moiety Generation

In addition to de novo synthesis through cyclization, piperidine rings can also be generated through the transformation of other heterocyclic systems. These methods can offer unique pathways to specific substitution patterns that may be difficult to access through traditional cyclization routes.

Ring Expansion Reactions: Certain smaller ring systems can be expanded to form piperidines. For instance, the reaction of specific precursors with alkyl azides has been reported to yield piperidines, although the efficiency of these reactions can be variable. dtic.mil

Ring Contraction of Larger Heterocycles: While less common, the contraction of larger nitrogen-containing heterocycles to form piperidines is a conceptually viable, though synthetically challenging, approach. More commonly, ring contractions are used to synthesize smaller rings like pyrrolidines from piperidines. nih.gov

Rearrangement of Bicyclic Intermediates: Ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts provides a stereodivergent route to 2-substituted piperidine alkaloids. nih.gov This methodology allows for the synthesis of complex piperidine structures through a carefully orchestrated series of bond-breaking and bond-forming events.

Selective N-Alkylation for 1-Propyl Moiety Introduction

Once the piperidine core is established, the next crucial step is the selective introduction of the propyl group onto the nitrogen atom. The two primary methods for this transformation are reductive amination and direct alkylation.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the formation of C-N bonds. researchgate.netmasterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of a secondary amine (the piperidine) with an aldehyde (propionaldehyde) to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their mildness and selectivity. masterorganicchemistry.comresearchgate.net

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM) or dichloroethane (DCE), room temperature | Mild, selective, and does not reduce the aldehyde starting material. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) or ethanol (EtOH), often with a mild acid catalyst | Effective for reducing imines in the presence of carbonyls, but is toxic. masterorganicchemistry.com |

The "borrowing hydrogen" methodology offers a greener alternative to traditional reductive amination, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. However, direct reductive amination with stoichiometric borohydride reagents often remains the more common laboratory-scale method due to its simplicity and broad substrate scope. whiterose.ac.uk

Direct Alkylation Techniques

Direct alkylation involves the reaction of the piperidine nitrogen with an electrophilic propyl source, typically a propyl halide such as 1-bromopropane or 1-iodopropane. researchgate.netresearchgate.net This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net

Common bases used for this purpose include potassium carbonate (K2CO3) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent is also important, with polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) being frequently employed. researchgate.netresearchgate.net

| Alkylating Agent | Base | Solvent | Typical Conditions |

| 1-Bromopropane or 1-Iodopropane | K2CO3 | DMF | Room temperature to gentle heating researchgate.net |

| 1-Propyl Tosylate | DIPEA | Acetonitrile | Room temperature |

A potential drawback of direct alkylation is the possibility of over-alkylation to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used. researchgate.net Careful control of stoichiometry and reaction conditions is therefore essential.

Regioselective Introduction of the Methanamine Group at Piperidine C3-Position

The final key transformation is the introduction of the methanamine (-CH2NH2) group at the C3 position of the piperidine ring. This requires a high degree of regiocontrol and can be achieved through several synthetic strategies.

One of the most straightforward approaches begins with a pyridine precursor that already contains a cyano group at the 3-position (pyridine-3-carbonitrile). The synthesis can then proceed via a one-pot reduction of both the pyridine ring and the nitrile functionality. Catalytic hydrogenation using a catalyst such as rhodium on alumina or platinum oxide can achieve this transformation, though careful optimization of the reaction conditions is often necessary to ensure complete reduction of both moieties.

Alternatively, a pre-formed piperidine with a suitable functional group at the C3 position can be used as a starting material. For example, a piperidine-3-carboxamide can be reduced to the corresponding aminomethylpiperidine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are typically required for this transformation.

Another strategy involves the hydroformylation of an N-protected 3-vinylpiperidine, followed by reductive amination of the resulting aldehyde. This multi-step sequence allows for the construction of the C-C bond of the methanamine group and the subsequent introduction of the amine.

Finally, methods starting from chiral precursors like lysine can be employed to synthesize enantiomerically pure 2-(aminomethyl)piperidine, and similar strategies could potentially be adapted for the synthesis of the 3-substituted isomer. researchgate.net

Functional Group Interconversions at C3 (e.g., reduction of carboxamide precursors for related piperidine methanamines)

A primary strategy for the synthesis of 3-(aminomethyl)piperidines involves the reduction of a suitable functional group at the C3 position. The reduction of piperidine-3-carboxamides is a robust and widely employed method for this transformation. This approach is advantageous as the carboxamide precursor can be readily prepared from the corresponding carboxylic acid or its derivatives.

The synthesis of the piperidine-3-carboxamide precursor can be achieved through various standard amide coupling reactions. For instance, coupling of a suitably N-protected piperidine-3-carboxylic acid with an amine source, followed by N-alkylation with a propyl group, would yield the desired precursor. Alternatively, N-propylation of a piperidine-3-carboxamide can be performed.

The reduction of the carboxamide to the corresponding amine is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 1: Reduction of Piperidine-3-Carboxamide Precursors

| Precursor | Reducing Agent | Product | Reference |

| N-Propylpiperidine-3-carboxamide | LiAlH₄ in THF | 1-(1-Propylpiperidin-3-yl)methanamine | [Inferred from general amide reductions] |

| N-Boc-piperidine-3-carboxamide | BH₃·THF | N-Boc-3-(aminomethyl)piperidine | [Inferred from general amide reductions] |

This table is illustrative and based on established chemical transformations for amide reductions.

C-C Bond Forming Reactions for Aminomethylation

The introduction of the aminomethyl group at the C3 position of the piperidine ring can also be achieved through C-C bond-forming reactions. One such approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. While direct application to the piperidine ring is not straightforward, related strategies can be employed.

A more direct method for aminomethylation involves the reaction of an organometallic reagent with an appropriate electrophile. For instance, a Grignard reagent derived from a 3-halopiperidine could react with a source of the "-CH₂NH₂" synthon, although such synthons are often challenging to handle.

A more practical approach involves the cyanation of a 3-halopiperidine or the conjugate addition of cyanide to a suitable piperidine-derived Michael acceptor, followed by reduction of the resulting nitrile to the primary amine.

Table 2: C-C Bond Forming Reactions for Aminomethylation

| Piperidine Substrate | Reagent Sequence | Intermediate | Final Product |

| N-Propyl-3-bromopiperidine | 1. NaCN; 2. LiAlH₄ | N-Propylpiperidine-3-carbonitrile | This compound |

| N-Propyl-1,2,5,6-tetrahydropyridine | 1. Hydrocyanation; 2. Reduction | N-Propylpiperidine-3-carbonitrile | This compound |

This table outlines plausible synthetic routes based on standard organic chemistry reactions.

Enantioselective Synthesis of Chiral 3-Substituted Piperidine Scaffolds

The development of enantioselective methods for the synthesis of chiral 3-substituted piperidines is of paramount importance, as the stereochemistry of these compounds often dictates their pharmacological activity.

Asymmetric catalysis offers a powerful tool for establishing chirality in the piperidine ring. This can be achieved through various strategies, including the asymmetric hydrogenation of pyridine derivatives or the enantioselective functionalization of prochiral piperidine precursors. For instance, transition metal catalysts bearing chiral ligands can be employed for the asymmetric reduction of 3-substituted pyridinium salts or N-acylpyridinium species.

Recent advances have also focused on the catalytic asymmetric functionalization of C-H bonds, which could potentially be applied to the synthesis of chiral 3-substituted piperidines.

Chiral pool synthesis utilizes readily available enantiopure starting materials from natural sources, such as amino acids or terpenes, to construct the chiral piperidine scaffold. For example, derivatives of glutamic acid or lysine can be elaborated through a series of transformations to yield enantiomerically pure 3-substituted piperidines. This strategy has the advantage of providing absolute stereochemical control.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. In the context of 3-substituted piperidine methanamines, this can be relevant when additional stereocenters are present on the piperidine ring or the N-substituent. Diastereoselective reductions of ketones or imines on the piperidine ring, guided by existing stereocenters, are a common strategy. nih.gov Additionally, diastereoselective alkylation of enolates derived from chiral piperidine precursors can be employed to introduce substituents at the C3 position with high stereocontrol. nih.gov

Table 3: Enantioselective and Diastereoselective Approaches

| Strategy | Key Transformation | Chiral Source |

| Asymmetric Catalysis | Asymmetric hydrogenation of a 3-substituted pyridine | Chiral ligand |

| Chiral Pool Synthesis | Cyclization of a chiral amino acid derivative | L-Glutamic acid |

| Diastereoselective Synthesis | Diastereoselective reduction of an N-propyl-3-acylpiperidine | Substrate control |

Protecting Group Strategies in Synthesis

The synthesis of complex molecules like N-Propylpiperidin-3-ylmethanamine often requires the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. In the context of piperidine synthesis, both the piperidine nitrogen and the primary amine of the aminomethyl group may require protection.

Common protecting groups for the piperidine nitrogen include the benzyloxycarbonyl (Cbz or Z), tert-butoxycarbonyl (Boc), and benzyl (Bn) groups. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the orthogonality of its removal. For example, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

The primary amine of the aminomethyl group can be protected with similar groups, often requiring an orthogonal deprotection strategy to selectively unmask one amine in the presence of the other. For instance, if the piperidine nitrogen is protected as a Boc group, the aminomethyl nitrogen could be protected as a Cbz group, allowing for selective deprotection of the Boc group with acid, followed by N-propylation, and subsequent removal of the Cbz group to reveal the final product.

Table 4: Common Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), HCl |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C |

| Benzyl | Bn | Benzyl bromide | H₂, Pd/C |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine |

Stereochemical Investigations of N Propylpiperidin 3 Ylmethanamine

Determination of Absolute and Relative Stereochemistry at C3

The C3 position of the piperidine (B6355638) ring in 1-(1-Propylpiperidin-3-YL)methanamine is a stereogenic center, giving rise to two enantiomers, (R)- and (S)-1-(1-Propylpiperidin-3-YL)methanamine. The determination of the absolute and relative stereochemistry is crucial for understanding its interactions in a chiral environment.

Absolute Stereochemistry: The absolute configuration of a chiral molecule can be unequivocally determined using single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms. For instance, in related chiral piperidine derivatives, single-crystal X-ray analysis has been successfully employed to establish the absolute configuration. nih.govnih.gov In a typical procedure, the racemic mixture of this compound would be resolved into its individual enantiomers using a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts that can be separated by fractional crystallization. nih.gov The resulting enantiomerically pure crystals are then subjected to X-ray diffraction analysis.

Relative Stereochemistry: When additional stereocenters are present, Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining the relative stereochemistry. For disubstituted piperidine rings, the coupling constants (J-values) between protons on adjacent carbons can provide information about their dihedral angles, which in turn reveals their relative orientation (cis or trans). For this compound, while there is only one stereocenter on the piperidine ring, NMR techniques are still vital for conformational analysis, which is intrinsically linked to the local stereochemistry.

Conformational Analysis of the Piperidine Ring and Substituents

The piperidine ring is not planar and, similar to cyclohexane, adopts a chair conformation as its most stable arrangement to minimize angular and torsional strain. wikipedia.org The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two chair conformations is a key aspect of the molecule's dynamic behavior.

The N-propyl group on the nitrogen atom also influences the conformational equilibrium. The nitrogen atom undergoes rapid inversion, and the propyl group will also have its own conformational preferences.

Table 1: Hypothetical Conformational Energy Data for this compound

| Conformer | C3-Methanamine Position | N-Propyl Orientation | Relative Energy (kcal/mol) | Population (%) |

| I | Equatorial | Equatorial-like | 0 | ~95 |

| II | Axial | Equatorial-like | ~2.0 | ~5 |

| III | Equatorial | Axial-like | ~0.5 | <1 |

| IV | Axial | Axial-like | ~2.5 | <1 |

Note: This data is hypothetical and based on general principles of conformational analysis for substituted piperidines.

Spectroscopic Methods for Stereochemical Assignment

A variety of advanced spectroscopic and chromatographic techniques are indispensable for the detailed stereochemical analysis of chiral molecules like this compound.

NMR spectroscopy is a cornerstone of stereochemical and conformational analysis.

COSY (Correlation Spectroscopy): This 2D NMR technique is used to identify proton-proton couplings within the molecule, helping to trace the connectivity of the piperidine ring and its substituents.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, providing further structural information and confirming assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for conformational analysis as it detects through-space interactions between protons that are close to each other. For this compound, NOESY can be used to determine the relative orientation of the C3-methanamine group. For example, in the axial conformation, the protons of the methanamine group would show NOE cross-peaks with the axial protons at C5 and C1. In the equatorial conformation, NOEs would be observed with neighboring equatorial and axial protons. mdpi.com

Table 2: Expected Key NOESY Correlations for Conformational Assignment of this compound

| Proton Pair | Expected NOE in Equatorial Conformer | Expected NOE in Axial Conformer |

| H3 - H5axial | Weak | Strong |

| H3 - H2axial | Strong | Weak |

| H3 - H2equatorial | Strong | Strong |

| CH2 (methanamine) - H5axial | Weak | Strong |

| CH2 (methanamine) - H2axial | Weak | Strong |

Note: This data is hypothetical and based on the expected spatial proximities in the respective conformers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. mdpi.comnih.gov The separation is based on the differential interaction of the two enantiomers with the chiral selector of the stationary phase, leading to different retention times. nih.gov For a basic compound like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. jiangnan.edu.cn The development of a successful chiral separation method is crucial for quality control in asymmetric synthesis and for isolating enantiomerically pure compounds for further studies. mdpi.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs in the spectral region being scanned.

In the case of this compound, the saturated piperidine ring and the alkyl substituents lack strong chromophores in the typically accessible UV-Vis region. This inherent characteristic makes direct analysis by conventional CD spectroscopy challenging. Derivatization of the molecule to introduce a chromophore near the stereocenter is a common strategy to overcome this limitation and enable chiroptical studies. However, no such studies have been reported for this specific compound.

Were such data available, the sign and intensity of the Cotton effects in the CD spectrum could provide valuable information about the absolute configuration of the chiral center at the 3-position of the piperidine ring.

Computational Approaches to Stereochemistry and Conformation (e.g., Density Functional Theory (DFT) conformational searches)

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for investigating the stereochemistry and conformational landscape of molecules. A DFT conformational search would systematically explore the potential energy surface of this compound to identify stable conformers and predict their relative energies.

Such a study would typically involve:

Initial Structure Generation: Creating various possible stereoisomers (R/S at C3) and conformers (chair and boat/twist-boat forms of the piperidine ring, and different orientations of the N-propyl and aminomethyl groups).

Geometry Optimization: Using DFT calculations to find the lowest energy geometry for each potential conformer.

Energy Calculations: Determining the relative stability of the optimized conformers to predict the most likely structures to be observed experimentally.

For this compound, a DFT analysis would be expected to show a preference for a chair conformation of the piperidine ring. The relative energies of conformers with axial versus equatorial orientations of the substituents at the 1 and 3 positions would be a key outcome. These energy differences are influenced by steric interactions and, in some cases, intramolecular hydrogen bonding.

While the principles of applying DFT to piperidine systems are well-understood, the specific computational results, such as relative energies of conformers and optimized geometries for this compound, are not available in the scientific literature. Without dedicated computational studies, any discussion of its specific conformational preferences remains speculative and based on analogies to similar, more extensively studied piperidine derivatives.

Chemical Transformations and Reaction Mechanisms of N Propylpiperidin 3 Ylmethanamine

Reactivity of the Primary Amine (Methanamine) Moiety

The primary amine group is a versatile functional group that readily participates in a variety of nucleophilic reactions.

The primary amine of 1-(1-propylpiperidin-3-yl)methanamine can be readily acylated by reacting with acyl halides, anhydrides, or esters to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in synthetic chemistry for the introduction of various functional groups and for the protection of the primary amine.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product | Typical Conditions |

| Acetyl chloride | N-((1-propylpiperidin-3-yl)methyl)acetamide | Inert solvent (e.g., DCM, THF), base (e.g., triethylamine), 0 °C to room temperature |

| Acetic anhydride | N-((1-propylpiperidin-3-yl)methyl)acetamide | Inert solvent (e.g., DCM, pyridine), room temperature |

| Benzoyl chloride | N-((1-propylpiperidin-3-yl)methyl)benzamide | Schotten-Baumann conditions (e.g., aqueous NaOH, DCM) |

| p-Toluenesulfonyl chloride | N-((1-propylpiperidin-3-yl)methyl)-4-methylbenzenesulfonamide | Inert solvent (e.g., pyridine, DCM), base (e.g., pyridine, triethylamine) |

The mechanism of acylation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, acetate). The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl). A similar mechanism applies to sulfonylation reactions.

The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. ijnc.ir This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The formation of imines proceeds through a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.net

In cases where the carbonyl compound has an α-hydrogen, the initially formed imine can tautomerize to form an enamine. The position of the equilibrium between the imine and the enamine depends on the substitution pattern and the reaction conditions.

Table 2: Imine Formation Reactions

| Carbonyl Compound | Product Type | Typical Conditions |

| Benzaldehyde | Imine | Aprotic solvent (e.g., toluene, benzene) with azeotropic removal of water (e.g., Dean-Stark apparatus), often with an acid catalyst (e.g., p-toluenesulfonic acid) |

| Acetone | Imine | Neat or in a suitable solvent, often with a dehydrating agent (e.g., molecular sieves) |

| Cyclohexanone | Imine/Enamine | Similar conditions to other imine formations; the potential for enamine formation exists. |

The primary amine is a key site for derivatization, which is often employed to enhance the analytical detection of the molecule or to introduce functionalities for further synthetic transformations. mdpi.comnih.gov Derivatization can improve the volatility and thermal stability of the compound for gas chromatography (GC) analysis or enhance its ionization efficiency for mass spectrometry (MS). rowan.edu

Common derivatization strategies include:

Acylation with fluorinated anhydrides (e.g., trifluoroacetic anhydride): This introduces a fluorine-rich tag, which can be readily detected by electron capture detectors in GC.

Reaction with fluorescent labeling reagents (e.g., dansyl chloride, fluorescein isothiocyanate): This attaches a chromophore or fluorophore to the molecule, enabling sensitive detection by UV-Vis or fluorescence spectroscopy.

Formation of carbamates: Reaction with chloroformates can introduce a variety of protecting groups or functional handles.

Reactivity of the Tertiary Amine (Piperidine Nitrogen)

The tertiary amine within the N-propylpiperidine ring also exhibits characteristic reactivity, primarily centered on its nucleophilicity and its ability to be oxidized.

The lone pair of electrons on the piperidine (B6355638) nitrogen allows it to act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. nih.govresearchgate.net This reaction, known as quaternization, introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group. mdpi.com The rate of quaternization is influenced by the nature of the alkyl halide, with the reactivity order typically being I > Br > Cl. researchgate.net

Table 3: Quaternization Reactions

| Alkyl Halide | Product | Typical Conditions |

| Methyl iodide | 3-((aminomethyl)-1-methyl-1-propylpiperidin-1-ium iodide | Solvent such as acetonitrile, acetone, or DMF, room temperature or gentle heating |

| Ethyl bromide | 3-((aminomethyl)-1-ethyl-1-propylpiperidin-1-ium bromide | Similar conditions to methyl iodide, may require slightly more forcing conditions |

| Benzyl chloride | 1-benzyl-3-((aminomethyl)-1-propylpiperidin-1-ium chloride | Similar conditions to other alkyl halides |

The stereochemistry of quaternization in substituted piperidines can be complex, with the incoming alkyl group potentially attacking from either an axial or equatorial position relative to the piperidine ring. researchgate.net

The tertiary amine can be oxidized to form an N-oxide using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), or dioxiranes. asianpubs.orgacs.org This transformation converts the pyramidal tertiary amine into a tetrahedral N-oxide, which is a polar and often water-soluble species.

Table 4: N-Oxidation Reactions

| Oxidizing Agent | Product | Typical Conditions |

| Hydrogen peroxide (H₂O₂) | 1-propyl-1-((1-propylpiperidin-3-yl)methyl)amine oxide | Aqueous or alcoholic solvents, often with a catalyst |

| m-Chloroperoxybenzoic acid (mCPBA) | 1-propyl-1-((1-propylpiperidin-3-yl)methyl)amine oxide | Chlorinated solvents (e.g., DCM, chloroform) at low temperatures (e.g., 0 °C) |

| Dimethyldioxirane (DMDO) | 1-propyl-1-((1-propylpiperidin-3-yl)methyl)amine oxide | Acetone as solvent at low temperatures |

N-oxides of N-alkylpiperidines can undergo further transformations. For instance, the Polonovski-Potier reaction involves the treatment of an N-oxide with an activating agent like trifluoroacetic anhydride, leading to the formation of an iminium ion. nih.gov This intermediate can then be trapped by nucleophiles, allowing for the functionalization of the carbon atoms adjacent (α) to the piperidine nitrogen. acs.orgnih.gov

Functionalization of the Piperidine Ring System

The saturated carbocyclic structure of the piperidine ring in this compound presents a scaffold for various functionalization reactions. These transformations can be broadly categorized into those that maintain the ring structure and those that lead to its cleavage.

Direct functionalization of C-H bonds in saturated N-heterocycles like piperidine is a powerful strategy for molecular diversification. acs.org For N-alkyl piperidines, the positions alpha to the nitrogen atom are particularly susceptible to activation. acs.org This is often achieved by forming an iminium ion intermediate, which can then be attacked by various nucleophiles. acs.org

One key strategy involves the oxidation of the tertiary amine to an N-oxide, followed by an elimination reaction to generate a cyclic iminium ion. This intermediate is highly electrophilic and reacts readily with a range of carbon-based nucleophiles, allowing for alkylation, arylation, and other functionalizations at the carbon atom adjacent to the nitrogen. acs.orgacs.org This approach offers exceptional endo-selectivity, targeting the C-H bonds within the ring system. acs.org

Transition-metal-catalyzed reactions have also emerged as a robust method for piperidine C-H functionalization. researchgate.net For instance, directed C-H activation can achieve arylation at the C-2 position of piperidines. researchgate.net Although direct examples for this compound are not detailed, the principles apply. The primary aminomethyl group could potentially be modified to act as a directing group to guide the metal catalyst to specific C-H bonds on the piperidine ring.

Recent advancements in photoredox catalysis have provided another avenue for the direct C-H functionalization of the α-position of amines, including saturated N-heterocycles. nih.gov These methods often proceed via radical intermediates, offering complementary reactivity to metal-catalyzed and oxidation-based approaches. nih.gov

Table 1: Examples of C-H Functionalization Reactions Relevant to N-Alkyl Piperidines

| Reaction Type | Method | Position Functionalized | Reference |

| Alkylation | Iminium ion formation via N-oxide | α to Nitrogen (C2/C6) | acs.org |

| Azinylation | Iminium ion formation via N-oxide | α to Nitrogen (C2/C6) | acs.org |

| Trifluoromethylation | Iminium ion formation via N-oxide | α to Nitrogen (C2/C6) | acs.org |

| Arylation | Transition-metal-catalyzed C-H activation | α to Nitrogen (C2) | researchgate.net |

| General Functionalization | Photoredox Catalysis | α to Nitrogen | nih.gov |

Ring-Opening and Rearrangement Pathways

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These transformations are often driven by the release of ring strain or by the formation of a more stable product. For instance, N-substituted piperidines can undergo oxidative cleavage. Photooxidation, using a photosensitizer like Methylene Blue, can induce cleavage of the piperidine ring to yield acyclic aminoaldehydes. researchgate.net Electrochemical methods have also been developed for the cleavage of C-N bonds in piperidine units, particularly within peptide structures, to generate aldehyde functionalities. thieme-connect.de

Another pathway involves base-catalyzed ring-opening. N-substituted piperidines bearing an allylic chain alpha to the nitrogen have been shown to undergo ring-opening upon treatment with strong bases, yielding 1,3-dienes. researchgate.net While this compound does not possess such an allylic group, this highlights that appropriate substitution can predispose the ring to cleavage.

Ring expansion is another potential transformation. For example, oxidative cleavage of a cyclopentene ring followed by reductive amination with a primary amine can lead to the formation of a piperidine ring. nih.gov While this is a synthetic route to piperidines, it illustrates the concept of ring expansion through cleavage and re-cyclization, a pathway that could be conceptually reversed or adapted for piperidine rearrangements.

Mechanistic Studies of Reactions Involving Piperidine Amine Derivatives

Understanding the mechanisms of reactions involving piperidine derivatives is crucial for controlling reactivity and selectivity. These studies often involve a combination of kinetic analysis, isolation of intermediates, and computational modeling. acs.orgwwu.eduresearchgate.net

Kinetic studies provide insight into the rates of reaction and the factors that influence them. For reactions involving piperidines, such as N-alkylation or functionalization, kinetic analysis can help elucidate the reaction mechanism by determining the order of the reaction with respect to each reactant. For example, in the thermal guanidine metathesis reaction involving piperidine, kinetic studies have been used to determine the rate constants and to support a dissociative mechanism. wwu.edu

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, products, and intermediates. In the synthesis of substituted piperidines, thermodynamic control can be used to favor the formation of the most stable stereoisomer. nih.gov For instance, the epimerization of substituted piperidines can be driven towards the thermodynamically favored product by treatment with a base. nih.gov The equilibrium position is determined by the relative energies of the conformers, with bulky substituents generally preferring an equatorial position to minimize steric strain. wikipedia.org

Table 2: Thermodynamic vs. Kinetic Control in Piperidine Reactions

| Control Type | Favored Product | Conditions | Relevance |

| Thermodynamic | Most stable isomer (e.g., equatorial substituent) | Reversible conditions, longer reaction times, higher temperatures | Isomerization, epimerization |

| Kinetic | Product formed via lowest energy transition state | Irreversible conditions, shorter reaction times, lower temperatures | Asymmetric synthesis, selective functionalization |

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. In the study of piperidine chemistry, various intermediates have been isolated or detected spectroscopically. For instance, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, fluorinated copper(II) complexes have been isolated and characterized, providing crucial insights into the catalytic cycle. acs.org

In other systems, such as the synthesis of N-(hetero)arylpiperidines, Zincke imine intermediates are formed through a pyridine ring-opening and ring-closing sequence. chemrxiv.org The isolation of these intermediates allows for a stepwise investigation of the reaction pathway. Similarly, in chemo-enzymatic cascades for the synthesis of stereo-defined piperidines, enamine intermediates have been isolated, confirming their role in the reaction pathway. acs.org Spectroscopic techniques like NMR are invaluable for detecting and characterizing transient species in situ.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms involving piperidine derivatives. researchgate.netmdpi.com DFT calculations can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. researchgate.net This allows for the determination of activation barriers and reaction energies, providing a detailed picture of the reaction pathway. researchgate.net

For example, DFT studies have been employed to investigate the mechanism of C-H amination reactions, supporting a Cu(I)/Cu(II) catalytic cycle. acs.org In the context of cycloaddition reactions catalyzed by piperidine, computational methods have helped to distinguish between different plausible mechanistic pathways and to identify the lowest energy route. rsc.org Furthermore, DFT calculations have been used to understand the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine, providing insights into its interaction with metal surfaces. mdpi.com Time-dependent DFT (TD-DFT) can also predict electronic excitation energies, which is useful for studying photochemical reactions. mdpi.com

Table 3: Application of DFT in Elucidating Piperidine Reaction Mechanisms

| Studied Reaction/Property | Computational Method | Key Insights Gained | Reference(s) |

| Intramolecular C-H Amination | DFT | Supported Cu(I)/Cu(II) catalytic cycle, rationalized preference for N-F over N-Cl substrates. | acs.org |

| [3+2] Cycloaddition | DFT (B3LYP, M06-2X) | Identified lowest energy pathway, demonstrated a two-stage one-step mechanism. | rsc.org |

| Nucleophilic Aromatic Substitution | DFT | Elucidated a concerted mechanism, calculated favorable activation energies. | researchgate.net |

| SERS Spectra of Piperidine | DFT, TD-DFT | Simulated SERS spectrum, explained chemical enhancement mechanism. | mdpi.com |

| Conformations of Piperidine | DFT | Calculated relative stabilities of axial and equatorial conformers. | mdpi.com |

Spectroscopic and Advanced Analytical Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the atomic arrangement within a molecule. By observing the magnetic properties of atomic nuclei, NMR can elucidate the structure, dynamics, and chemical environment of molecules.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the various hydrogen environments within 1-(1-Propylpiperidin-3-YL)methanamine. The spectrum would be expected to show distinct signals for the protons on the propyl group, the piperidine (B6355638) ring, and the aminomethyl group.

Chemical Shift (δ): The position of each signal (measured in parts per million, ppm) would indicate the electronic environment of the protons. For instance, protons closer to the electronegative nitrogen atoms would typically appear at a higher chemical shift (downfield).

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the count of hydrogens in each unique position (e.g., the CH₃ of the propyl group, the CH₂ groups of the ring).

Coupling Analysis (J-coupling): The splitting pattern of each signal (e.g., singlet, doublet, triplet, multiplet) would reveal the number of adjacent, non-equivalent protons. This spin-spin coupling is crucial for establishing the connectivity of the molecule, for example, confirming the attachment of the propyl group to the piperidine nitrogen.

A detailed analysis of these parameters would allow for the assignment of each proton to its specific location on the molecular structure. However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, are not published in available scientific literature.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Chemical Shift (δ): The chemical shift of each carbon signal indicates its type and electronic environment (e.g., carbons bonded to nitrogen appear at a characteristic downfield shift).

Signal Count: The total number of signals would confirm the number of non-equivalent carbon atoms in the molecule, which should align with its proposed structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Analysis of the ¹³C NMR spectrum would verify the carbon framework of the molecule. Specific, experimentally determined ¹³C NMR spectral data for this compound are not found in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational data that are essential for unambiguously assembling complex molecular structures.

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, providing a clear picture of the proton-proton connectivity throughout the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different parts of the molecule, such as linking the propyl group protons to the carbons of the piperidine ring across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformational preferences of the molecule, particularly the orientation of substituents on the piperidine ring.

Despite the power of these techniques, published 2D NMR data for this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high precision and for studying its fragmentation behavior.

Exact Mass Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This allows for the calculation of a unique elemental formula (e.g., C₉H₂₂N₂ for the protonated molecule [M+H]⁺), which serves as a powerful confirmation of the compound's identity.

Fragmentation Pathways: By inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic pattern of fragment ions is produced. Analyzing these fragments helps to piece together the molecular structure, as the molecule breaks at its weakest points or through predictable rearrangement pathways. For this compound, characteristic fragments would likely arise from cleavage of the propyl group or fragmentation of the piperidine ring.

Experimentally determined HRMS data, including the exact mass and fragmentation pathways for this compound, have not been reported in the available scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). The resulting spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H bonds of the alkyl groups (around 2850-3000 cm⁻¹), and C-N bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. currentseparations.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying non-polar bonds and provides a characteristic fingerprint of the molecule.

A combined analysis of both IR and Raman spectra would provide a comprehensive profile of the functional groups within this compound. However, no published IR or Raman spectra for this specific compound could be located.

X-ray Diffraction Crystallography for Solid-State Structural Data

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystalline form of this compound or one of its salts could be produced, XRD analysis would provide:

Unambiguous Structure: The complete molecular structure, including bond lengths, bond angles, and torsional angles.

Stereochemistry: The absolute configuration of chiral centers, if present.

Conformation: The preferred shape of the molecule in the crystal lattice.

Intermolecular Interactions: Information on how the molecules pack together in the solid state, including details of hydrogen bonding.

A search of crystallographic databases reveals no published X-ray diffraction data or crystal structure for this compound.

Chromatographic and Separation Science Applications

The analytical characterization and purification of "this compound" heavily relies on chromatographic techniques. These methods are essential for separating the compound from reaction mixtures, identifying it, and quantifying its purity. The following sections detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and preparative chromatography for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like piperidine derivatives. For "this compound," GC-MS can provide crucial information about its purity and molecular structure.

Chromatographic Separation:

In a typical GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as one based on 5% phenyl-methylpolysiloxane, would be suitable for the separation of this compound. The temperature program would be optimized to ensure good resolution from any starting materials, byproducts, or degradation products. The basic nature of the piperidine nitrogen might necessitate the use of a column specifically deactivated for amine analysis to prevent peak tailing and ensure symmetrical peak shapes.

Mass Spectrometry Analysis:

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum is a fingerprint of the molecule, showing its molecular ion peak and characteristic fragmentation patterns. The fragmentation of "this compound" would be expected to follow pathways characteristic of N-alkylated piperidines.

Key expected fragmentation patterns would include:

Alpha-cleavage: The most common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For "this compound," this would lead to the loss of the propyl group or cleavage within the piperidine ring.

Piperidine ring fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often leading to a base peak at m/z 84 or 98, corresponding to the piperidinyl cation or a related fragment. researchgate.net The presence of the methanamine substituent at the 3-position would influence this fragmentation, potentially leading to additional characteristic ions.

The resulting mass spectrum, combined with the retention time from the gas chromatogram, allows for the confident identification and quantification of "this compound" in a sample. oup.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly well-suited for the analysis of compounds that are not sufficiently volatile or thermally stable for GC-MS. "this compound," being a primary amine, can be effectively analyzed by LC-MS.

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation for piperidine derivatives. nih.gov A C18 column is often employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape and retention for the basic analyte, an acidic modifier such as formic acid or trifluoroacetic acid is typically added to the mobile phase. nih.gov This protonates the amine groups, reducing interactions with residual silanols on the stationary phase and improving chromatographic performance.

Mass Spectrometry Analysis:

Electrospray ionization (ESI) is the preferred ionization technique for LC-MS analysis of piperidine compounds, typically operating in the positive ion mode to generate protonated molecules [M+H]⁺. researchgate.netscielo.br Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the protonated molecular ion. The fragmentation patterns observed in ESI-MS/MS are often different from those in EI-MS and can provide complementary structural information. For "this compound," collision-induced dissociation (CID) of the [M+H]⁺ ion would likely result in the loss of the propyl group and fragmentation of the piperidine ring. nih.gov

LC-MS offers high sensitivity and selectivity, making it an invaluable tool for the trace analysis and quantification of "this compound" in complex matrices. nih.gov

Table 2: Hypothetical LC-MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

Preparative Chromatography for Purification

Following the synthesis of "this compound," purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Preparative high-performance liquid chromatography (preparative HPLC) is a powerful technique for isolating pure compounds.

The principles of preparative HPLC are similar to analytical HPLC, but it is performed on a larger scale to isolate quantities of material sufficient for further use. For the purification of "this compound," a reversed-phase preparative column with a C18 stationary phase would be a suitable choice.

The development of a preparative HPLC method typically begins with the optimization of the separation on an analytical scale. The goal is to achieve good resolution between the target compound and its impurities. Once a suitable separation is achieved, the method is scaled up to a larger preparative column. This involves increasing the column diameter, mobile phase flow rate, and sample injection volume.

For a basic compound like "this compound," the mobile phase would likely consist of an acidified water/acetonitrile or water/methanol mixture. The use of a volatile buffer, such as ammonium formate or ammonium acetate, can be advantageous as it can be easily removed from the collected fractions during solvent evaporation.

Fraction collection is triggered by a detector signal (typically UV), and the fractions containing the pure compound are then combined and the solvent is removed to yield the purified "this compound." The purity of the isolated compound is then confirmed using analytical techniques such as analytical HPLC or GC-MS.

Table 3: Hypothetical Preparative HPLC Parameters for Purification of this compound

| Parameter | Value |

| Column | C18, 250 mm x 21.2 mm ID, 10 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-(1-Propylpiperidin-3-YL)methanamine. mdpi.comresearchgate.net These calculations provide a detailed picture of electron distribution, which is key to understanding the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, highlighting sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine are expected to significantly influence the HOMO, indicating these are primary sites of reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps further complement this analysis by visualizing the charge distribution and identifying regions with positive or negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

Table 1: Illustrative Quantum Chemical Properties Calculated via DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measures molecular polarity |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are widely used for the accurate prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk DFT calculations have become a standard tool for predicting both ¹H and ¹³C NMR spectra with a high degree of accuracy, often with deviations of less than 0.21 ppm for protons and 1.2 ppm for carbons. d-nb.infoidc-online.com

These predictions are invaluable for structure verification and interpretation of experimental spectra. mdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (TMS), to yield the chemical shifts. Advanced approaches may also account for the effects of different conformers and solvent systems to enhance prediction accuracy. d-nb.infonih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Propyl-CH₃ | 11.8 | H | 0.89 |

| Propyl-CH₂ | 20.5 | H | 1.45 |

| Propyl-N-CH₂ | 59.2 | H | 2.28 |

| Piperidine-C2 | 60.1 | H | 2.85, 1.95 |

| Piperidine-C3 | 38.7 | H | 1.75 |

| Piperidine-C4 | 25.9 | H | 1.65, 1.50 |

| Piperidine-C5 | 24.3 | H | 1.80, 1.30 |

| Piperidine-C6 | 54.1 | H | 2.75, 2.10 |

| Aminomethyl-CH₂ | 45.6 | H | 2.65 |

Conformational Search and Energy Minimization Techniques

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation. The substituents on the ring can adopt either an axial or an equatorial position, leading to different conformers with varying energies. Conformational search and energy minimization techniques, often employing molecular mechanics force fields, are used to identify the most stable conformers and determine their relative energies. nih.gov

For a 3-substituted piperidine like the target compound, the bulky 1-propyl and 3-aminomethyl groups will have a significant impact on the conformational preference. Generally, substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Computational energy minimization can quantify the energy difference between the conformer with an equatorial aminomethyl group and the one with an axial aminomethyl group, predicting the dominant conformation in a given environment. These calculations have shown that electrostatic interactions can also play a crucial role in determining conformational preferences, especially in protonated species. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While energy minimization provides a static picture of stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govdovepress.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular flexibility, and interactions with solvent molecules on a timescale from picoseconds to microseconds. youtube.commdpi.com

An MD simulation of this compound in a solvent like water would reveal how the molecule tumbles and rotates, the flexibility of the propyl chain, and the transitions between different chair and boat conformations of the piperidine ring. chemrxiv.org This information is vital for understanding how the molecule might interact with biological targets or other molecules in a solution, providing a more realistic view of its behavior than static models alone. nih.gov

Development of Quantitative Structure-Property Relationship (QSPR) Models for Amine Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. For a class of compounds like amine derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or toxicity based on calculated molecular descriptors. nih.govtandfonline.com

To build such a model, a dataset of related amine compounds with known property values is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, or 3D descriptors), are calculated for each molecule, including this compound. tandfonline.com Statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) are then used to create a mathematical equation linking the descriptors to the property. nih.govresearchgate.net Such models can then be used to predict the properties of new, unsynthesized amine derivatives, guiding compound selection and prioritization in research. nih.gov

Rational Design of Chemical Probes and Building Blocks

The piperidine scaffold is a common feature in many pharmaceuticals and biologically active molecules. thieme-connect.comresearchgate.netdoaj.org Computational chemistry plays a pivotal role in the rational design of new molecules based on this scaffold. This compound can serve as a versatile building block for creating more complex molecules or chemical probes. nih.gov

Using techniques like molecular docking, computational scientists can simulate how derivatives of this compound might bind to the active site of a target protein. nih.gov This allows for the in silico design of modifications to the parent structure—for example, by adding functional groups to the primary amine or the propyl chain—to enhance binding affinity and selectivity. umn.edu This rational, structure-based design approach accelerates the discovery of new molecules with desired biological activities and helps in the development of targeted chemical probes to study biological systems. thieme-connect.com

Applications As a Key Chemical Synthon and Scaffold in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the primary amine and the cyclic tertiary amine in 1-(1-Propylpiperidin-3-YL)methanamine makes it an excellent starting material for the construction of more complex heterocyclic systems. The primary aminomethyl group can readily participate in a variety of classical and modern organic reactions to forge new rings. For instance, it can undergo condensation reactions with dicarbonyl compounds to form pyrroles, or participate in multicomponent reactions, such as the Ugi or Passerini reactions, to generate intricate acyclic and cyclic structures.

Furthermore, the piperidine (B6355638) nitrogen can be involved in intramolecular cyclization reactions. For example, after appropriate functionalization of the aminomethyl group, an intramolecular Mannich reaction could lead to the formation of fused bicyclic systems, which are common cores in many alkaloids. The N-propyl group, while seemingly simple, can influence the stereochemical outcome of these cyclization reactions and modulate the solubility and lipophilicity of the resulting complex molecules.

One-pot synthetic strategies utilizing this building block can provide rapid access to libraries of novel heterocyclic compounds. nih.govresearchgate.net For example, a sequential reaction involving an initial acylation of the primary amine followed by an intramolecular cyclization could yield a diverse range of piperidine-fused lactams.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Starting Materials | Reaction Type | Resulting Heterocyclic Core | Potential Application |

|---|---|---|---|

| This compound, 1,4-Diketone | Paal-Knorr Synthesis | N-Substituted Pyrrolidinopiperidine | Medicinal Chemistry |

| This compound, Glutaraldehyde | Pictet-Spengler Reaction | Tetrahydro-β-carboline derivative | Natural Product Synthesis |

Scaffold for Diversification and Combinatorial Library Construction

The concept of a molecular scaffold, a central core structure to which various substituents can be attached, is fundamental to modern drug discovery and materials science. fortunejournals.com this compound is an ideal scaffold for combinatorial chemistry due to its multiple functionalization points. nih.govijpsr.com The primary amine allows for the introduction of a wide array of substituents through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation. Each of these reactions can be performed with a diverse set of building blocks, leading to an exponential increase in the number of unique compounds in a library.

Solid-phase synthesis techniques can be employed, where the piperidine scaffold is attached to a resin support, allowing for efficient reaction and purification steps. ijpsr.com This methodology enables the rapid generation of large libraries of compounds for high-throughput screening. The 3-dimensional nature of the piperidine ring also provides a rigid framework that can present the appended functional groups in well-defined spatial orientations, which is crucial for molecular recognition and biological activity.

The generation of focused libraries around this scaffold can aid in the systematic exploration of structure-activity relationships (SAR) for a particular biological target. ceu.es By varying the substituents on the aminomethyl group and potentially modifying the N-propyl group, chemists can fine-tune the pharmacological properties of the resulting molecules.

Table 2: Potential Diversification Reactions on the this compound Scaffold

| Reaction Type | Reagent Class | Introduced Functional Group |

|---|---|---|

| Acylation | Acid Chlorides, Carboxylic Acids | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine |

| Urea Formation | Isocyanates | Urea |

Precursor in the Development of Ligands for Transition Metal Catalysis

The field of transition metal catalysis heavily relies on the design and synthesis of organic ligands that can modulate the reactivity and selectivity of the metal center. nih.govvot.pl The nitrogen atoms in this compound can act as excellent coordinating sites for a variety of transition metals. The primary amine can be readily converted into more complex chelating moieties. For example, reaction with salicylaldehyde derivatives would yield Schiff base ligands, which are known to form stable complexes with metals like copper, nickel, and zinc.

Furthermore, the aminomethyl group can be phosphinated to create phosphine-amine ligands. These bidentate ligands are highly valuable in asymmetric catalysis, where the chiral environment created by the ligand can induce high enantioselectivity in reactions such as hydrogenation and cross-coupling. The piperidine ring provides a rigid backbone that can influence the bite angle and conformational flexibility of the resulting chelate ring, which are critical parameters for catalyst performance. The N-propyl group can also play a role in tuning the steric and electronic properties of the ligand, thereby influencing the catalytic activity and selectivity.

Table 3: Potential Ligand Types Derived from this compound

| Ligand Type | Synthesis from Precursor | Coordinating Atoms | Potential Metal Partners |

|---|---|---|---|

| Schiff Base | Condensation with Salicylaldehyde | N, O | Cu, Ni, Zn, Co |

| Phosphine-Amine (P,N) | Reaction with Chlorophosphine | P, N | Pd, Rh, Ir, Ru |

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. mdpi.comfrontiersin.org The protonatable nitrogen atoms of this compound make it a suitable component for the construction of host-guest systems. In its protonated form, the piperidinium and ammonium moieties can engage in strong hydrogen bonding and ion-pairing interactions with anionic guest molecules or the portals of macrocyclic hosts like crown ethers and cyclodextrins. nih.gov

The N-propyl group can contribute to the binding affinity through hydrophobic interactions within the cavity of a host molecule. By modifying the aminomethyl group with different recognition motifs, such as aromatic rings or hydrogen bond donors/acceptors, the selectivity and strength of the host-guest interaction can be tailored. These supramolecular assemblies have potential applications in areas such as molecular sensing, drug delivery, and the construction of molecular machines. thno.orgresearchgate.net

Applications in Polymer Chemistry and Materials Science (e.g., inspired by uses of 4-(aminomethyl)piperidine)

Drawing inspiration from the applications of the structurally similar 4-(aminomethyl)piperidine, this compound can be envisioned as a valuable monomer or cross-linking agent in polymer chemistry. chemimpex.com The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyureas, by reacting with dicarboxylic acids or diisocyanates, respectively. The resulting polymers would incorporate the piperidine ring into their backbone, which could impart unique properties such as improved thermal stability, altered solubility, and the potential for post-polymerization modification.

The presence of the tertiary amine in the piperidine ring can also be exploited. For instance, it can act as a catalytic site for certain polymerization processes or as a site for quaternization to introduce positive charges along the polymer chain, creating ionomers or polyelectrolytes. These materials could find applications as membranes, coatings, or flocculants. The N-propyl group would influence the polymer's glass transition temperature and mechanical properties.

Role in Mechanistic Probes for Reaction Discovery and Optimization

Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. nih.govnih.gov Derivatives of this compound can be designed as mechanistic probes. For example, by incorporating a reporter group, such as a fluorophore or a spin label, onto the aminomethyl moiety, the molecule can be used to track the progress of a reaction or to study binding events.

The fixed stereochemistry of the 3-substituted piperidine ring can be used to probe the stereoelectronic requirements of a reaction. By synthesizing and comparing the reactivity of different stereoisomers of a derivatized probe, valuable insights into the transition state geometry of a reaction can be obtained. Furthermore, the basicity of the two nitrogen atoms can be systematically varied through substitution, allowing for a detailed study of the role of proton transfer and acid/base catalysis in a given chemical transformation.

Q & A

Q. What are the established synthetic routes for 1-(1-Propylpiperidin-3-yl)methanamine, and what reaction conditions are critical?

The synthesis typically involves reductive amination or Mannich-type reactions. For example, analogous compounds (e.g., piperidine derivatives) are synthesized via alkylation of a piperidine precursor with a propylating agent under basic conditions . Key steps include:

- Mannich Reaction : Reacting piperidin-3-ylmethanamine with formaldehyde and propylamine in a polar solvent (e.g., THF) at 0–25°C, followed by reduction of the intermediate imine using NaBH₄ or LiAlH₄ .

- Reductive Amination : Coupling 3-(aminomethyl)piperidine with propionaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–6) .

Critical parameters include temperature control (<40°C to avoid side reactions) and solvent choice (e.g., methanol or THF for solubility).

Q. Which spectroscopic and chromatographic methods are employed for structural characterization?

- NMR Spectroscopy : and NMR are used to confirm substitution patterns. For example, the piperidine ring protons resonate between δ 1.4–3.2 ppm, while the propyl chain shows signals at δ 0.9–1.6 ppm (CH₃) and δ 2.2–2.8 ppm (CH₂-N) .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (MW: 170.28 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% TFA .

Q. What purification strategies are effective for isolating this compound?

- Crystallization : Converting the free base to an oxalate salt (e.g., using oxalic acid in ethanol) improves crystallinity, as seen in similar amines .

- Column Chromatography : Silica gel with eluents like dichloromethane/methanol (9:1) or ethyl acetate/ammonia mixtures removes unreacted precursors .

- Distillation : For high-purity isolation, vacuum distillation (bp ~120–130°C at 0.1 mmHg) is employed .

Q. How is purity assessed, and what analytical thresholds are acceptable for research use?

- HPLC : Purity ≥95% (area normalization) with a single peak at retention time 8–10 min (C18 column, acetonitrile/water gradient) .

- Elemental Analysis : Carbon and nitrogen content should deviate <0.4% from theoretical values (e.g., C: 63.48%, H: 11.83%, N: 16.45%) .

- Karl Fischer Titration : Moisture content <0.5% ensures stability during storage .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and stoichiometry. For example, increasing propylamine equivalents (1.2–1.5 eq) improves alkylation efficiency .

- Catalyst Screening : Transition metals (e.g., Pd/C) or enzymes may enhance reductive amination kinetics .